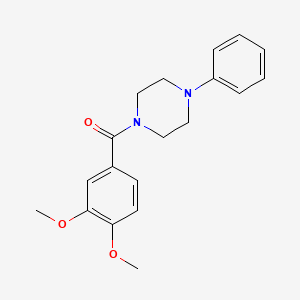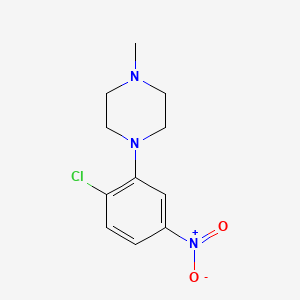![molecular formula C19H21N3O3 B5595825 1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5595825.png)
1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.15829154 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives are renowned for their broad therapeutic applications, encompassing a variety of pharmacological activities. These compounds have been integrated into drugs that exhibit antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging agent properties. The structural modification of piperazine derivatives significantly influences their medicinal potential, making them a crucial component in drug discovery and development processes. The versatility of piperazine as a building block for drug-like molecules emphasizes its importance in medicinal chemistry (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine and its analogues have demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing anti-tuberculosis agents, addressing the urgent need for new treatments against resistant forms of TB (Girase et al., 2020).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of arylpiperazine derivatives is crucial for their clinical application. These compounds, including those used in treating depression, psychosis, or anxiety, undergo extensive metabolism, with N-dealkylation forming 1-aryl-piperazines as a significant metabolic pathway. These metabolites have varying effects on serotonin receptor-related functions, indicating the complex pharmacological profiles of piperazine derivatives and their potential in designing drugs with targeted actions (Caccia, 2007).
Piperazine in Drug Design
The inclusion of piperazine in drug design extends beyond its pharmacological activities. Its presence in molecules like Hoechst 33258, a minor groove binder to DNA, showcases the versatility of piperazine derivatives in various applications, including imaging and potentially as radioprotectors and topoisomerase inhibitors. Such diversity in application areas further supports the value of piperazine and its derivatives in research and therapeutic development (Issar & Kakkar, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-4-6-17(7-5-15)25-14-18(23)21-9-11-22(12-10-21)19(24)16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDKLLBHPPDTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)
![N-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)
![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B5595770.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)
![2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)
![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)
![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)
![(4aR*,7aS*)-1-(2-furoyl)-4-[(2E)-3-phenyl-2-propen-1-yl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5595832.png)

![1-[3-(ethoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5595839.png)
![6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5595842.png)
